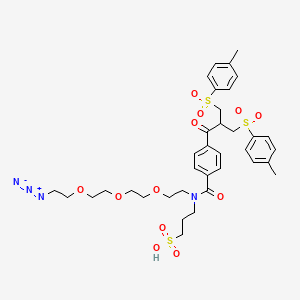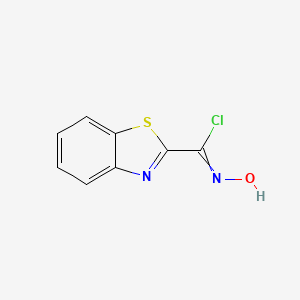
Bis-sulfone-sulfo-PEG3-azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis-sulfone-sulfo-PEG3-azide is a versatile chemical compound that contains several functional groups, including a bis-sulfone group, a sulfo group, a polyethylene glycol (PEG) spacer, and an azide group . This compound is widely used in various scientific research applications due to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis-sulfone-sulfo-PEG3-azide typically involves the following steps:
Formation of the Bis-sulfone Group: The bis-sulfone group is synthesized through the oxidation of a corresponding bis-thiol compound.
Introduction of the Sulfo Group: The sulfo group is introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.
PEG Spacer Attachment: The polyethylene glycol (PEG) spacer is attached through etherification or esterification reactions.
Azide Group Addition: The azide group is introduced via nucleophilic substitution reactions, typically using sodium azide.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process is optimized for cost-effectiveness and scalability, often involving continuous flow chemistry techniques .
化学反応の分析
Types of Reactions
Bis-sulfone-sulfo-PEG3-azide undergoes various chemical reactions, including:
Click Chemistry Reactions: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide group can also react with strained alkyne groups like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) without the need for a catalyst.
Common Reagents and Conditions
CuAAC Reactions: Typically require copper(I) catalysts, such as copper(I) bromide or copper(I) sulfate, and a reducing agent like sodium ascorbate.
SPAAC Reactions: Do not require a catalyst and can proceed under mild conditions, making them suitable for biological applications.
Major Products
The major products formed from these reactions are triazole-linked conjugates, which are stable and can be used for various applications, including bioconjugation and drug delivery .
科学的研究の応用
Bis-sulfone-sulfo-PEG3-azide is used in a wide range of scientific research applications, including:
Chemistry: Used as a linker in click chemistry reactions to create complex molecular architectures.
Biology: Employed in bioconjugation reactions to attach biomolecules to surfaces or other molecules.
Medicine: Utilized in the synthesis of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Applied in the creation of biomaterials and drug delivery systems.
作用機序
The mechanism of action of bis-sulfone-sulfo-PEG3-azide involves its ability to undergo click chemistry reactions, forming stable triazole linkages. These linkages can be used to attach various functional groups to biomolecules, enabling targeted delivery and controlled release of therapeutic agents . The molecular targets and pathways involved depend on the specific application and the molecules being conjugated.
類似化合物との比較
Similar Compounds
Bis-sulfone-PEG3-azide: Similar in structure but lacks the sulfo group, making it less hydrophilic.
Bis-sulfone-PEG4-azide: Contains a longer PEG spacer, which can affect its solubility and reactivity.
Sulfo-PEG3-azide: Lacks the bis-sulfone group, making it less reactive in certain cross-linking reactions.
Uniqueness
Bis-sulfone-sulfo-PEG3-azide is unique due to its combination of functional groups, which provide a balance of hydrophilicity, reactivity, and stability. This makes it particularly useful in applications requiring precise bioconjugation and targeted delivery .
特性
分子式 |
C36H46N4O12S3 |
|---|---|
分子量 |
823.0 g/mol |
IUPAC名 |
3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzoyl]amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C36H46N4O12S3/c1-28-4-12-33(13-5-28)53(43,44)26-32(27-54(45,46)34-14-6-29(2)7-15-34)35(41)30-8-10-31(11-9-30)36(42)40(17-3-25-55(47,48)49)18-20-51-22-24-52-23-21-50-19-16-38-39-37/h4-15,32H,3,16-27H2,1-2H3,(H,47,48,49) |
InChIキー |
GJASURKOYQDHIQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)N(CCCS(=O)(=O)O)CCOCCOCCOCCN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-Bromo-8-fluoro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13705796.png)








